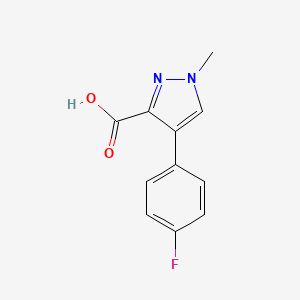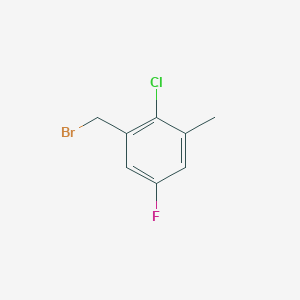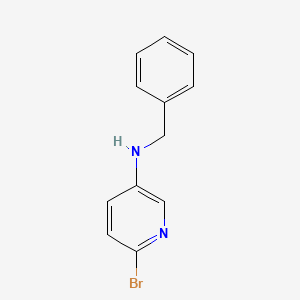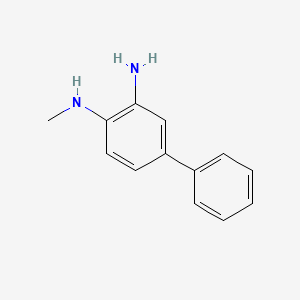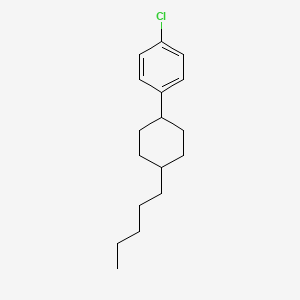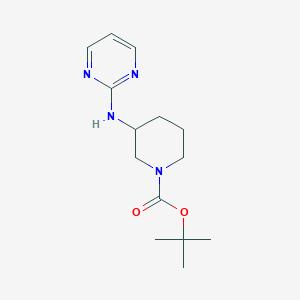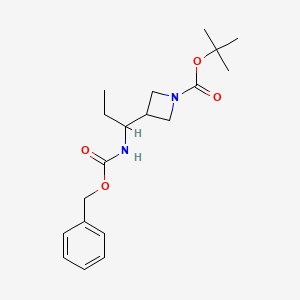
3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C19H28N2O4. This compound is known for its unique structure, which includes an azetidine ring, a benzyloxycarbonyl group, and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, often using benzyl chloroformate as the reagent.
Attachment of the Tert-Butyl Ester Group: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.
化学反応の分析
Types of Reactions
3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing an active amine group that can participate in further chemical reactions. The azetidine ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the benzyloxycarbonyl group allows for selective deprotection, while the azetidine ring offers a distinct structural framework that can be exploited in various synthetic applications.
特性
分子式 |
C19H28N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
tert-butyl 3-[1-(phenylmethoxycarbonylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-5-16(15-11-21(12-15)18(23)25-19(2,3)4)20-17(22)24-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,20,22) |
InChIキー |
FQTLEKJTUWYNHG-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


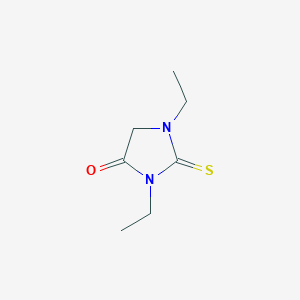
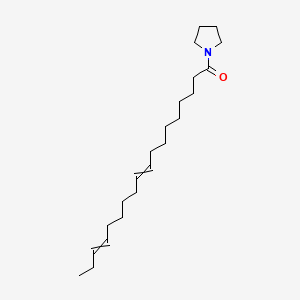
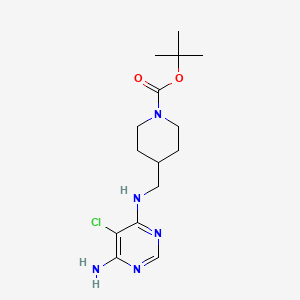
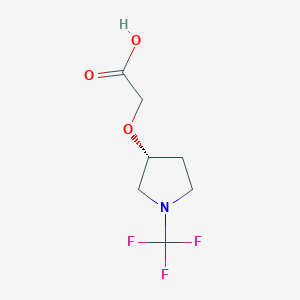
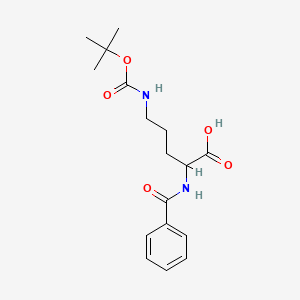

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
